molecular formula C5H10Cl2N4O2 B6171745 (2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride CAS No. 2694057-52-6

(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride

Cat. No.: B6171745
CAS No.: 2694057-52-6
M. Wt: 229.1
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Description

(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride: is a compound that belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride typically involves the use of click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is catalyzed by copper(I) and involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring . The reaction conditions generally include the use of a copper catalyst, a solvent such as water or a mixture of water and an organic solvent, and mild temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.

    Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with modified functional groups.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies .

Medicine: In medicine, this compound is explored for its therapeutic potential. Compounds containing the 1,2,3-triazole ring have shown promise in treating various diseases, including cancer, infections, and inflammatory conditions .

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability .

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

    1,2,4-Triazole: Another triazole derivative with similar applications but different chemical properties.

    Imidazole: A five-membered ring containing two nitrogen atoms, used in various chemical and biological applications.

    Tetrazole: A four-nitrogen-containing heterocycle with unique reactivity and applications.

Uniqueness: (2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern and stereochemistry. The presence of the amino group and the triazole ring in a single molecule provides a versatile platform for further functionalization and application in diverse fields .

Properties

CAS No.

2694057-52-6

Molecular Formula

C5H10Cl2N4O2

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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